N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring system . This core is substituted with various functional groups including an amine, a chlorophenoxy group, and a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyrimidine core provides a rigid, planar structure . The chlorophenoxy and dimethylphenyl groups are likely to project out from this plane .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group might participate in acid-base reactions . The chlorophenoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amine and the chlorophenoxy group would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A novel series of pyrazolopyrimidines derivatives exhibited significant cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, alongside inhibition of 5-lipoxygenase, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, another study synthesized derivatives showing potent antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line, suggesting the compound's relevance in anticancer research (Abdellatif et al., 2014).
Antimicrobial Potential
Linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one have been synthesized, demonstrating considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This highlights the compound's utility in developing new antimicrobial agents (Reddy et al., 2010).
Insecticidal and Antibacterial Applications
Pyrimidine linked pyrazol heterocyclics synthesized under microwave irradiation showed promising insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Antifungal and Anticancer Agents
Further research identified novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents, emphasizing the compound's broad pharmacological applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Serotonin 5-HT6 Receptor Antagonists
A study on the synthesis and antagonistic structure-activity relationship of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines identified potent antagonists of the 5-HT(6) receptors, offering insights into the development of therapeutic agents for neurological disorders (Ivachtchenko et al., 2011).
Future Directions
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O/c1-16-3-8-20(13-17(16)2)31-25-23(14-29-31)24(27-15-28-25)30-19-6-11-22(12-7-19)32-21-9-4-18(26)5-10-21/h3-15H,1-2H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVJDOSQVTCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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